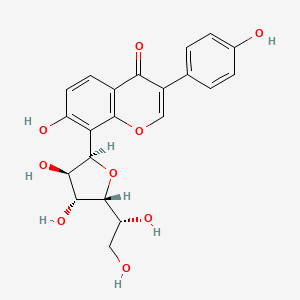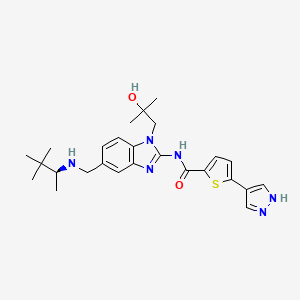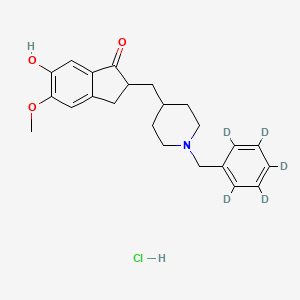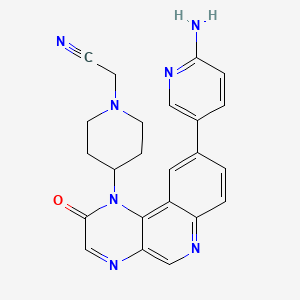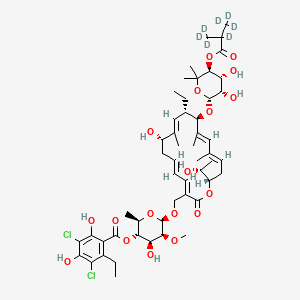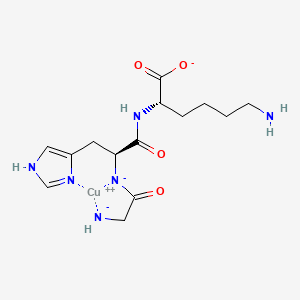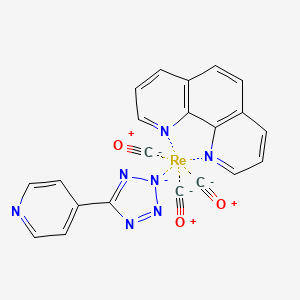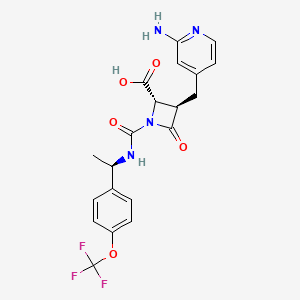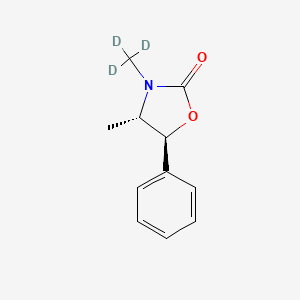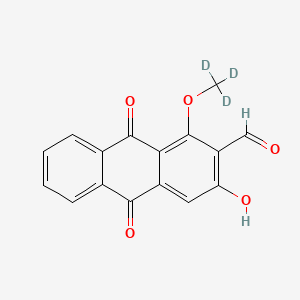
Damnacanthal-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Damnacanthal-d3 is a deuterated derivative of damnacanthal, a naturally occurring anthraquinone compoundThis compound has garnered significant interest due to its diverse pharmacological properties, including anticancer, antioxidant, and antimicrobial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of damnacanthal-d3 involves the incorporation of deuterium atoms into the damnacanthal molecule. One common method is the deuterium exchange reaction, where hydrogen atoms in the damnacanthal molecule are replaced with deuterium atoms using deuterated reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions. The process requires careful control of reaction conditions, such as temperature, pressure, and the concentration of deuterated reagents, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Damnacanthal-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinones.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinone derivatives .
Applications De Recherche Scientifique
Damnacanthal-d3 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving deuterium-labeled molecules.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential anticancer properties and its ability to inhibit specific enzymes and proteins.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry
Mécanisme D'action
Damnacanthal-d3 exerts its effects through several mechanisms:
Inhibition of Oncogenes: this compound inhibits the activity of oncogenes such as Ras.
Tyrosine Kinase Inhibition: It inhibits p56lck tyrosine kinase, affecting T cell chemotactic response.
NF-KB Pathway: This compound inhibits the NF-KB pathway, leading to apoptosis in cancer cells
Comparaison Avec Des Composés Similaires
Similar Compounds
Nordamnacanthal: Another naturally occurring anthraquinone with similar anticancer properties.
2-Bromomethyl-1,3-dimethoxyanthraquinone: A synthetic analogue with potent cytotoxic activity.
1,3-Dimethoxyanthraquinone: Exhibits good cytotoxicity against cancer cell lines
Uniqueness
Damnacanthal-d3 is unique due to its deuterium labeling, which enhances its stability and allows for detailed mechanistic studies in various research fields. Its ability to inhibit multiple molecular targets and pathways makes it a versatile compound in scientific research .
Propriétés
Formule moléculaire |
C16H10O5 |
|---|---|
Poids moléculaire |
285.26 g/mol |
Nom IUPAC |
3-hydroxy-9,10-dioxo-1-(trideuteriomethoxy)anthracene-2-carbaldehyde |
InChI |
InChI=1S/C16H10O5/c1-21-16-11(7-17)12(18)6-10-13(16)15(20)9-5-3-2-4-8(9)14(10)19/h2-7,18H,1H3/i1D3 |
Clé InChI |
IPDMWUNUULAXLU-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C2C(=CC(=C1C=O)O)C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
COC1=C2C(=CC(=C1C=O)O)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate](/img/structure/B12424786.png)
![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)
